molecular formula C8H11NO B13156221 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one

Cat. No.: B13156221
M. Wt: 137.18 g/mol
InChI Key: LWOAGHRTDSIVOB-UHFFFAOYSA-N
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Description

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C8H11NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a prop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpyrrolidin-3-yl)prop-2-yn-1-one is unique due to the combination of the pyrrolidine and propargyl moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(2-methylpyrrolidin-3-yl)prop-2-yn-1-one

InChI

InChI=1S/C8H11NO/c1-3-8(10)7-4-5-9-6(7)2/h1,6-7,9H,4-5H2,2H3

InChI Key

LWOAGHRTDSIVOB-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C(=O)C#C

Origin of Product

United States

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